4-Amino-3-mesitylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-amino-3-(2,4,6-trimethylphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-8-4-9(2)13(10(3)5-8)11(7-14)6-12(15)16/h4-5,11H,6-7,14H2,1-3H3,(H,15,16) |
InChI Key |
ZMUIVCULIKMIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CC(=O)O)CN)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 3 Mesitylbutanoic Acid
Retrosynthetic Disconnections and Strategic Planning for Multistep Synthesis
The retrosynthetic analysis of 4-amino-3-mesitylbutanoic acid begins with the disassembly of the target molecule to identify potential starting materials and key bond formations. amazonaws.com The primary disconnections for the carbon-nitrogen and carbon-carbon bonds of the butanoic acid backbone suggest several synthetic strategies.
A key disconnection is the C-N bond of the gamma-amino group, which points to a late-stage amination of a suitable carboxylic acid precursor. Another strategic disconnection is the C3-C4 bond, which could be formed through a homologation reaction. Alternatively, disconnection of the C2-C3 bond suggests a conjugate addition approach. The most direct retrosynthetic approach involves disconnecting the functional groups to reveal a simpler carbon skeleton. youtube.comyoutube.com
Exploration of Established Amino Acid Synthesis Protocols for Structural Adaptation
Several classical methods for amino acid synthesis can be conceptually adapted for the preparation of this compound.
Applicability and Modifications of the Strecker Synthesis for Gamma-Amino Acids
The Strecker synthesis, a cornerstone of amino acid preparation, traditionally yields α-amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The classical Strecker synthesis involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.comwikipedia.org
For the synthesis of a γ-amino acid like this compound, a direct adaptation of the Strecker synthesis is not feasible as it introduces the amino and nitrile groups at the same carbon. However, a modified approach using a suitable starting material could be envisioned. For instance, a Strecker-type reaction on a γ-oxo acid derivative could potentially lead to the desired product after subsequent chemical transformations. The synthesis of β,γ-unsaturated amino acids has been achieved using the Strecker reaction, highlighting its versatility. acs.orgacs.org
Investigation of Modified Arndt–Eistert Homologation Pathways
The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids, making it a suitable candidate for the synthesis of γ-amino acids from β-amino acid precursors. wikipedia.orgorganic-chemistry.orgscribd.com The reaction sequence involves the conversion of a carboxylic acid to an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water or an alcohol, yields the homologated carboxylic acid or ester. organic-chemistry.org
A plausible synthetic route to this compound using this methodology would start with a protected β-amino acid, specifically 3-amino-2-mesitylpropanoic acid. This starting material could undergo Arndt-Eistert homologation to extend the carbon chain and form the desired γ-amino acid. The use of diazomethane, which is both toxic and explosive, has led to the development of safer alternatives. wikipedia.org
Table 1: Proposed Reaction Scheme via Modified Arndt-Eistert Homologation
| Step | Reactant | Reagents | Product |
| 1 | Protected 3-amino-2-mesitylpropanoic acid | 1. (COCl)₂, 2. CH₂N₂ | Protected 4-amino-3-mesityl-1-diazo-2-butanone |
| 2 | Protected 4-amino-3-mesityl-1-diazo-2-butanone | Ag₂O, H₂O | Protected this compound |
| 3 | Protected this compound | Deprotection | This compound |
This table presents a hypothetical reaction scheme.
Strategic Employment of Nitrile Hydrolysis and Subsequent Reduction Routes
The hydrolysis of a nitrile to a carboxylic acid and the reduction of a nitrile to a primary amine are fundamental transformations in organic synthesis that can be strategically employed in the synthesis of this compound. psu.eduorganic-chemistry.orgenamine.netstudymind.co.uk
A potential synthetic pathway could involve the construction of a dinitrile precursor, where one nitrile group is selectively hydrolyzed to a carboxylic acid and the other is reduced to an amine. Alternatively, a more linear approach would start with a mesityl-substituted precursor containing a nitrile group. This nitrile could be carried through several synthetic steps before being converted to the final amine functionality. The reduction of nitriles can be achieved using various reagents, including lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. studymind.co.uk The hydrolysis of nitriles is typically carried out under acidic or basic conditions. studymind.co.uk
Advanced Stereoselective Synthesis of Enantiopure this compound
The biological activity of amino acids is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes to obtain enantiopure this compound is of significant importance. nih.govmdpi.comumontpellier.frrsc.org
Chiral Auxiliary-Mediated Approaches to Asymmetric Induction
Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.nettcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs the stereoselective formation of a new stereocenter, and is then removed. wikipedia.org
For the synthesis of enantiopure this compound, a chiral auxiliary could be employed in a conjugate addition reaction. For example, a chiral oxazolidinone auxiliary, as popularized by Evans, can be acylated with an α,β-unsaturated acid derivative. wikipedia.org The subsequent conjugate addition of a mesityl nucleophile, such as a mesityl cuprate, would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Removal of the auxiliary would then yield the enantiomerically enriched 3-mesitylbutanoic acid derivative. Further functional group manipulations would lead to the final product.
Table 2: Proposed Stereoselective Synthesis via Chiral Auxiliary
| Step | Description | Key Reagents | Stereochemical Control |
| 1 | Acylation of a chiral oxazolidinone | Crotonyl chloride, n-BuLi | Attachment of the prochiral substrate |
| 2 | Conjugate addition | Mesitylmagnesium bromide, CuI | Diastereoselective formation of the C3 stereocenter |
| 3 | Removal of the chiral auxiliary | LiOH, H₂O₂ | Liberation of the chiral carboxylic acid |
| 4 | Curtius rearrangement | DPPA, BnOH | Conversion of the carboxylic acid to a protected amine |
| 5 | Deprotection | H₂, Pd/C | Final product |
This table outlines a hypothetical stereoselective synthesis.
The choice of chiral auxiliary and reaction conditions is crucial for achieving high levels of asymmetric induction. researchgate.net Other chiral auxiliaries, such as pseudoephedrine or SAMP/RAMP, could also be considered for this transformation. wikipedia.org
Development of Asymmetric Catalytic Systems for Carbon-Carbon Bond Formation
The construction of the carbon skeleton of this compound, particularly the creation of the stereocenter at the C3 position, is a significant synthetic challenge. Asymmetric catalysis offers a powerful approach to establish this chirality during the carbon-carbon bond-forming step, which is a fundamental process in building the shape and structure of organic molecules. fit.edu The primary goal is to achieve high enantioselectivity, ensuring the formation of the desired stereoisomer.
Research in asymmetric synthesis has led to the development of various catalytic systems applicable to the formation of β-amino acids. fit.edu These often involve the use of chiral catalysts that create a chiral environment, influencing the trajectory of the reacting species. For the synthesis of a compound like this compound, a key strategy would be the conjugate addition of a nucleophile to a suitable α,β-unsaturated precursor.
One prominent approach involves the use of chiral Lewis base catalysts in conjunction with reagents like chlorosilanes. fit.edu These systems can activate carbonyl compounds and their derivatives for nucleophilic attack. Another powerful method is metal-catalyzed asymmetric C-C bond formation, such as nickel-catalyzed Suzuki cross-coupling reactions. organic-chemistry.org These reactions can form C-C bonds with high stereoconvergence, where a racemic starting material is converted into a single, enantioenriched product. organic-chemistry.org The directing groups, such as carbamates, can play a dual role by also protecting the amine functionality. organic-chemistry.org
The table below summarizes potential catalytic strategies for the asymmetric synthesis of the carbon backbone.
Table 1: Potential Asymmetric Catalytic Strategies
| Catalytic Approach | Catalyst Type | Key Features | Potential Precursors |
|---|---|---|---|
| Michael Addition | Chiral Organocatalysts (e.g., Proline derivatives) | Metal-free, environmentally benign, proceeds via enamine intermediates. nih.gov | Mesityl-substituted α,β-unsaturated ester |
| Conjugate Addition | Chiral Metal Complexes (e.g., Cu-Box, Ni-Pybox) | High enantioselectivity for additions to α,β-unsaturated systems. | Mesityl-substituted α,β-unsaturated ester |
| Suzuki Cross-Coupling | Nickel-Chiral Ligand Complex | Stereoconvergent coupling of racemic alkyl halides. organic-chemistry.org | Racemic 3-halo-3-mesitylpropanoic acid derivative |
| Aldol (B89426) Reaction | Amino Acid Catalysts (e.g., L-proline) | Direct, asymmetric reaction between ketones and aldehydes to form β-hydroxy ketones, which can be further functionalized. nih.gov | Mesitylaldehyde and a suitable ketone derivative |
The steric bulk of the mesityl group presents a considerable hurdle, often reducing reaction rates and potentially lowering the stereoselectivity of the catalytic process. The development of catalysts with specifically tailored chiral pockets is therefore essential to accommodate such bulky substituents and achieve efficient and highly selective bond formation. nih.gov
Evaluation of Biocatalytic and Enzymatic Resolutions for Enantiomeric Purity
Biocatalysis has emerged as a highly effective and sustainable alternative to traditional chemical methods for obtaining enantiomerically pure compounds. units.it Enzymes operate with exceptional selectivity under mild conditions, which minimizes issues like racemization and byproduct formation. nih.govresearchgate.net For the synthesis of enantiopure this compound, two primary biocatalytic strategies are considered: kinetic resolution and asymmetric synthesis.
Kinetic Resolution: This approach involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. A common method is Dynamic Kinetic Resolution (DKR), where the unreacted enantiomer is continuously racemized in situ. nih.gov This allows for a theoretical yield of 100% for the desired enantiomer. Enzymes such as amino acid amidases, in the presence of a racemase, can be used to convert a racemic amino acid amide into a single enantiomer of the corresponding amino acid. nih.gov
Asymmetric Synthesis: This strategy involves the conversion of a prochiral substrate into a single chiral product. Key enzyme classes for this purpose include:
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like L-alanine or L-aspartate) to a keto acid precursor. researchgate.net The synthesis would start from 3-mesityl-4-oxobutanoic acid, which would be converted into the desired chiral amino acid.
Dehydrogenases: These enzymes can be used for the stereoselective reduction of a ketone or an imine. mdpi.com For instance, the reduction of a keto acid precursor in the presence of a dehydrogenase and a cofactor like NADH can yield a chiral hydroxy acid, which can then be converted to the amino acid. mdpi.com
Aldolases: Some carbon-carbon bond-forming enzymes, such as aldolases, can be employed to construct the molecular backbone with high stereoselectivity. nih.govrsc.org
A study on the synthesis of the related compound (2S,3R)-2-Amino-3-hydroxy-4-mesitylbutanoic acid utilized whole cells of E. coli containing a biocatalyst, demonstrating the feasibility of enzymatic reactions with mesityl-containing substrates. wisc.edu The table below outlines relevant enzyme classes and their application.
Table 2: Biocatalytic Approaches for Enantiomeric Purity
| Enzyme Class | Biocatalytic Method | Substrate Type | Key Advantages |
|---|---|---|---|
| Lipases/Proteases | Kinetic Resolution | Racemic ester of this compound | High enantioselectivity, wide availability of enzymes. |
| Amino Acid Amidases | Dynamic Kinetic Resolution | Racemic amide of this compound | High theoretical yield (up to 100%). nih.gov |
| Transaminases (TAs) | Asymmetric Synthesis | 3-Mesityl-4-oxobutanoic acid | High enantiomeric excess (ee), direct amination. researchgate.net |
| Dehydrogenases | Asymmetric Synthesis | Keto- or imine-precursor | Excellent stereocontrol in reduction reactions. mdpi.com |
The determination of enantiomeric purity is a critical final step, often accomplished using chiral chromatography techniques such as HPLC with a chiral stationary phase or gas chromatography (GC) after derivatization. researchgate.netcat-online.com
Orthogonal Protecting Group Strategies for Amine and Carboxyl Functionalities
The synthesis of this compound involves managing two reactive functional groups: a primary amine and a carboxylic acid. To prevent unwanted side reactions during synthesis, these groups must be temporarily masked with protecting groups. organic-chemistry.org An orthogonal protecting group strategy is essential, meaning that each group can be selectively removed under specific chemical conditions without affecting the other. iris-biotech.denih.gov
Amine Protection: The nucleophilic amine group is commonly protected as a carbamate. Two of the most widely used protecting groups are:
Boc (tert-butoxycarbonyl): This group is stable under basic and nucleophilic conditions but is readily removed with a strong acid, such as trifluoroacetic acid (TFA). organic-chemistry.org
Fmoc (9-fluorenylmethoxycarbonyl): In contrast to Boc, the Fmoc group is stable to acidic conditions but is cleaved by a mild base, typically piperidine (B6355638). iris-biotech.de
Carboxyl Protection: The carboxylic acid is usually protected as an ester to prevent it from acting as a nucleophile or an acid. Common choices include:
Methyl or Ethyl esters: Removed by saponification (hydrolysis with a base like NaOH).
Benzyl (Bn) ester: Cleaved by hydrogenolysis (catalytic hydrogenation), which is a mild, neutral condition.
tert-Butyl (tBu) ester: Like the Boc group, it is removed under acidic conditions (e.g., TFA). iris-biotech.de
The choice of an orthogonal pair allows for sequential deprotection and further modification. For example, the combination of an Fmoc-protected amine and a tert-butyl-protected carboxyl group is very common. iris-biotech.de The Fmoc group can be removed with piperidine to expose the amine for a coupling reaction, while the tBu group remains intact. The tBu group can then be removed later with TFA. This strategy provides precise control over the synthetic sequence. sigmaaldrich.com
Table 3: Orthogonal Protecting Group Combinations
| Amine Protecting Group | Deprotection Condition | Carboxyl Protecting Group | Deprotection Condition | Orthogonality |
|---|---|---|---|---|
| Boc | Strong Acid (TFA) | Benzyl (Bn) Ester | Hydrogenolysis (H₂, Pd/C) | Yes |
| Fmoc | Base (Piperidine) | tert-Butyl (tBu) Ester | Strong Acid (TFA) | Yes |
| Boc | Strong Acid (TFA) | Methyl/Ethyl Ester | Base (NaOH) | Yes |
| Fmoc | Base (Piperidine) | Benzyl (Bn) Ester | Hydrogenolysis (H₂, Pd/C) | Yes |
Comparative Analysis of Synthetic Route Efficiency, Atom Economy, and Industrial Scalability
Atom Economy: Developed by Barry Trost, this concept measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org A higher atom economy signifies less waste and a more sustainable process. jocpr.comsavemyexams.com Rearrangement and addition reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies. rsc.org
Route Efficiency and Scalability: This considers factors beyond yield, such as the number of steps, the cost and availability of reagents, the ease of purification, reaction conditions (temperature, pressure), and the generation of waste. rsc.orgskpharmteco.com Catalytic routes are generally preferred for industrial processes because they use sub-stoichiometric amounts of catalysts, often have higher throughput, and generate less waste compared to stoichiometric reactions. rsc.org
Below is a comparative analysis of two hypothetical routes to this compound: a classical route involving stoichiometric reagents and resolution, and a modern catalytic route.
| Industrial Scalability | Challenging. Large-scale resolutions are often inefficient. Handling of stoichiometric, often hazardous, reagents can be difficult. | Favorable. Catalytic processes are generally easier to scale up, can be run in continuous flow reactors, and are more environmentally friendly. |
Chemical Transformations and Derivatization of 4 Amino 3 Mesitylbutanoic Acid
Comprehensive Study of Functional Group Interconversions at the Amino and Carboxyl Termini
The amino and carboxyl groups of 4-amino-3-mesitylbutanoic acid are primary sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations often require the use of protecting groups to achieve selectivity and prevent unwanted side reactions. weebly.comorganic-chemistry.org
Amino Terminus Modifications:
The primary amino group is a versatile handle for various functionalizations. Its nucleophilic nature allows for reactions such as acylation, alkylation, and sulfonylation. However, to control the reactivity and prevent undesired reactions, the amino group is often protected. organic-chemistry.org Common protecting groups for amines include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). weebly.comchemistrysteps.com The choice of protecting group depends on the desired reaction conditions for subsequent steps and the deprotection strategy. organic-chemistry.org For instance, the Boc group is stable under a variety of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). chemistrysteps.com The Fmoc group, conversely, is cleaved under basic conditions, often using piperidine (B6355638). weebly.com
Once protected, the carboxyl group can be modified. Subsequently, the deprotected amine can be acylated using various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides. Another key transformation is the conversion of the amine to a guanidinium (B1211019) group, which can be achieved by reacting with a suitable guanidinylating agent. This modification is of interest for altering the basicity and interaction profile of the molecule.
Carboxyl Terminus Modifications:
The carboxyl group can be converted into a variety of other functional groups. wikipedia.org Esterification is a common transformation, achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The choice of alcohol can introduce different functionalities into the molecule. For instance, using a fluorescently tagged alcohol can create a derivative for analytical purposes.
Reduction of the carboxylic acid to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4). This alcohol can then serve as a precursor for further modifications. For example, it can be oxidized back to an aldehyde or converted to an alkyl halide. ub.edu
Amide formation is another crucial derivatization of the carboxyl terminus. This is typically achieved by coupling the carboxylic acid with a primary or secondary amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). nih.govnih.gov This reaction is fundamental in peptide synthesis and allows for the linkage of this compound to other amino acids or peptide fragments. nih.gov
The interplay between protecting groups at the amino terminus and activation of the carboxyl terminus is a cornerstone of synthesizing complex derivatives of this compound. weebly.com An orthogonal protecting group strategy, where different protecting groups are removed under distinct conditions, allows for the selective modification of one terminus while the other remains protected. organic-chemistry.org
| Functional Group | Transformation | Reagents/Conditions | Resulting Functional Group |
| Amino (-NH2) | Protection | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | tert-butoxycarbonyl (Boc) protected amine |
| Amino (-NH2) | Protection | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | 9-fluorenylmethoxycarbonyl (Fmoc) protected amine |
| Amino (-NH2) | Acylation | Acid chloride, Anhydride | Amide |
| Carboxyl (-COOH) | Esterification | Alcohol, Acid catalyst | Ester |
| Carboxyl (-COOH) | Reduction | Lithium aluminum hydride (LiAlH4) | Primary alcohol |
| Carboxyl (-COOH) | Amide Formation | Amine, DCC or other coupling agents | Amide |
Reactivity Patterns and Electrophilic/Nucleophilic Substitution on the Mesityl Aromatic System
The mesityl group, a 2,4,6-trimethylphenyl substituent, significantly influences the reactivity of the aromatic ring. The three methyl groups are electron-donating, which activates the ring towards electrophilic aromatic substitution. However, the steric hindrance imposed by these methyl groups, particularly at the ortho positions (2 and 6), directs incoming electrophiles to the para position (4) relative to the butanoic acid chain.
Electrophilic Aromatic Substitution:
Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the mesityl ring. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield primarily the 4-nitro derivative. Similarly, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst would lead to substitution at the para position.
The bulky nature of the mesityl group can also slow down the rate of these reactions compared to less substituted aromatic rings. The choice of reaction conditions, such as temperature and catalyst, can be crucial in achieving the desired substitution pattern and yield.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution on the mesityl ring is generally difficult due to the electron-rich nature of the ring. Such reactions typically require the presence of strong electron-withdrawing groups on the ring, which are not present in the parent molecule. Therefore, direct nucleophilic displacement of a leaving group on the mesityl ring of this compound is not a feasible transformation.
However, if the mesityl ring is first modified to include a suitable leaving group (e.g., a halogen) and a strong electron-withdrawing group (e.g., a nitro group), then nucleophilic aromatic substitution could be possible.
| Reaction Type | Reagents | Expected Major Product | Notes |
| Nitration | HNO3, H2SO4 | 4-Amino-3-(4-nitro-2,6-dimethylphenyl)butanoic acid | Steric hindrance directs the nitro group to the para position. |
| Bromination | Br2, FeBr3 | 4-Amino-3-(4-bromo-2,6-dimethylphenyl)butanoic acid | The bulky mesityl group influences regioselectivity. |
| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | 4-Amino-3-(4-acetyl-2,6-dimethylphenyl)butanoic acid | Steric effects can impact reaction rates. |
Synthesis of Derivatives for Enhanced Analytical Characterization and Chemical Utility
To facilitate the detection and quantification of this compound and to expand its utility in various chemical applications, derivatives with specific analytical tags can be synthesized.
The introduction of chromophores (light-absorbing groups) or fluorophores (fluorescent groups) allows for the sensitive detection of the molecule using spectrophotometry or fluorometry. These tags are typically attached to either the amino or carboxyl terminus.
For mass spectrometry (MS) analysis, specific labeling strategies can be employed to enhance ionization efficiency and facilitate identification and quantification. This often involves the introduction of a charged tag or an isotopically labeled group.
A common strategy for labeling the N-terminus of peptides and amino acids involves the use of reagents that introduce a permanent positive charge, such as those containing a quaternary ammonium (B1175870) or guanidinium group. nih.gov For instance, 4-(guanidinomethyl)benzoic acid can be coupled to the amino group of this compound to improve its signal in electrospray ionization mass spectrometry. nih.gov
Isotopic labeling, where atoms in the molecule are replaced with their heavier isotopes (e.g., 2H, 13C, 15N), is a powerful tool for quantitative MS. A known amount of the isotopically labeled analog of this compound can be used as an internal standard, allowing for precise quantification of the unlabeled compound in complex mixtures.
Regio- and Stereoselective Formation of Cyclic Analogues and Conformationally Restricted Scaffolds
The flexible butanoic acid chain of this compound can be cyclized to create more rigid, conformationally restricted analogs. These cyclic structures are valuable for studying structure-activity relationships and for designing molecules with specific three-dimensional shapes.
One approach to cyclization is through intramolecular amide bond formation. This requires the presence of both the amino and carboxyl groups in a suitable orientation. By activating the carboxyl group (e.g., as an acid chloride or with a coupling agent) and then allowing it to react with the amino group under dilute conditions to favor intramolecular reaction, a lactam (a cyclic amide) can be formed. The size of the resulting ring will depend on the specific cyclization strategy employed.
The stereochemistry of the chiral center at the 3-position of the butanoic acid chain will influence the stereochemical outcome of the cyclization. Regio- and stereoselective cyclization can be achieved by using appropriate catalysts and reaction conditions. These conformationally constrained analogs can provide valuable insights into the bioactive conformation of the parent molecule.
Detailed Mechanistic Elucidation of Key Reaction Pathways
Understanding the mechanisms of the chemical transformations of this compound is crucial for optimizing reaction conditions and predicting the formation of byproducts.
For instance, the mechanism of amide bond formation using a carbodiimide (B86325) coupling agent like DCC involves the initial activation of the carboxyl group to form an O-acylisourea intermediate. This highly reactive intermediate is then attacked by the nucleophilic amino group to form the amide bond, with the DCC being converted to dicyclohexylurea.
The mechanism of electrophilic aromatic substitution on the mesityl ring proceeds through the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The electron-donating methyl groups help to stabilize this intermediate, and their steric bulk directs the incoming electrophile to the less hindered para position.
The cleavage of protecting groups also follows specific mechanistic pathways. The acid-catalyzed removal of a Boc group, for example, involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl carbocation, which then fragments to isobutylene (B52900) and a proton. chemistrysteps.com The base-catalyzed removal of an Fmoc group proceeds via an E1cB (elimination, unimolecular, conjugate base) mechanism.
A thorough understanding of these and other reaction mechanisms allows for the rational design of synthetic routes to novel derivatives of this compound with desired properties and functionalities.
Advanced Spectroscopic and Structural Elucidation of 4 Amino 3 Mesitylbutanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Determination
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of each atom in 4-Amino-3-mesitylbutanoic acid.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The integration of these signals would correspond to the number of protons in a given environment. The chemical shifts (δ) would be indicative of the electronic environment of the protons, and the coupling patterns (multiplicity) would reveal the connectivity between adjacent protons.
For this compound, the aromatic protons of the mesityl group would likely appear as a singlet due to their symmetry. The three methyl groups on the mesityl ring would also each give rise to a singlet, though they may have slightly different chemical shifts. The protons of the butanoic acid chain would exhibit more complex splitting patterns. For instance, the methine proton at the C3 position, being adjacent to a stereocenter and a methylene (B1212753) group, would likely appear as a multiplet. The methylene protons at the C2 and C4 positions would also show complex splitting due to their diastereotopic nature and coupling to neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. The chemical shifts would differentiate between sp²-hybridized carbons of the aromatic ring and sp³-hybridized carbons of the butanoic acid chain and the mesityl methyl groups. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift.
Stereochemical Determination: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to determine the relative stereochemistry of the molecule. NOE enhancements between the proton on the C3-methine and protons on the C4-methylene group could help establish their spatial proximity and thus the relative configuration of the stereocenter at C3.
Expected ¹H and ¹³C NMR Data for this compound:
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| ~ 6.8 | s | Ar-H | ~ 175 |
| ~ 3.5 | m | CH (C3) | ~ 138 |
| ~ 3.2 | m | CH₂ (C4) | ~ 135 |
| ~ 2.5 | m | CH₂ (C2) | ~ 129 |
| ~ 2.2 | s | Ar-CH₃ (para) | ~ 50 |
| ~ 2.1 | s | Ar-CH₃ (ortho) | ~ 40 |
| - | - | - | ~ 35 |
| - | - | - | ~ 21 |
| - | - | - | ~ 20 |
Note: This table represents predicted values and is intended for illustrative purposes. Actual experimental values may vary.
Single-Crystal X-ray Diffraction for Definitive Absolute Configuration and Solid-State Conformational Analysis
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nist.govresearchgate.net This technique would provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and the absolute configuration of stereocenters.
For this compound, obtaining a suitable single crystal would be a critical first step. Once a crystal of sufficient quality is grown, it can be analyzed by X-ray diffraction. The resulting diffraction pattern is used to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined.
This analysis would definitively establish the connectivity of the atoms, confirming the butanoic acid chain's substitution pattern with the amino and mesityl groups. Crucially, for a chiral molecule like this compound, if a single enantiomer crystallizes, anomalous dispersion effects can be used to determine its absolute configuration (R or S) without the need for a chiral reference. The analysis would also reveal the conformation of the molecule in the solid state, including the torsion angles of the flexible butanoic acid chain and the orientation of the mesityl group. Furthermore, the crystal packing arrangement, including any intermolecular interactions like hydrogen bonding between the amino and carboxylic acid groups, would be elucidated. researchgate.net
Hypothetical Crystallographic Data Table for this compound:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 15.4 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1334.3 |
| Z | 4 |
Note: This table is a hypothetical representation of possible crystallographic data.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Solution Conformation and Enantiomeric Purity
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules in solution. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.
Electronic Circular Dichroism (ECD): An ECD spectrum would show positive or negative peaks (Cotton effects) at the wavelengths of UV-Vis absorption of the chromophores in this compound. The aromatic mesityl group and the carboxylic acid group are the primary chromophores. The sign and intensity of the Cotton effects are highly sensitive to the stereochemistry and conformation of the molecule. By comparing the experimental ECD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration of the stereocenter at C3 could be determined.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the ECD spectrum through the Kronig-Kramers relations. It can also be used to determine the absolute configuration and to assess the enantiomeric purity of a sample. A pure enantiomer will exhibit a specific optical rotation at a given wavelength and concentration.
These techniques are particularly valuable because they provide information about the molecule's conformation in solution, which may differ from its conformation in the solid state as determined by X-ray crystallography.
Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups and Hydrogen Bonding
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations include:
A broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
N-H stretching vibrations from the amino group, usually appearing around 3400-3300 cm⁻¹.
A strong C=O stretching band from the carboxylic acid, expected around 1700-1725 cm⁻¹.
C-H stretching vibrations from the aromatic and aliphatic parts of the molecule in the 3100-2850 cm⁻¹ region.
Characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.
The presence of intramolecular or intermolecular hydrogen bonding, for example between the carboxylic acid proton and the amino group nitrogen to form a zwitterion, would significantly affect the positions and shapes of the O-H, N-H, and C=O stretching bands.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations and symmetric stretching modes often give rise to strong Raman signals. For this compound, the symmetric breathing mode of the mesityl ring would be a prominent feature in the Raman spectrum.
Expected Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) | IR |
| N-H stretch (amine) | 3400 - 3300 | IR |
| C-H stretch (aromatic) | 3100 - 3000 | IR, Raman |
| C-H stretch (aliphatic) | 3000 - 2850 | IR, Raman |
| C=O stretch (carboxylic acid) | 1725 - 1700 | IR |
| C=C stretch (aromatic) | 1600 - 1450 | IR, Raman |
Note: This table presents expected frequency ranges for the key functional groups.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Ion Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for obtaining information about its structure through fragmentation analysis.
Molecular Formula Confirmation: By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically to four or five decimal places), HRMS can be used to determine the exact molecular formula of this compound (C₁₃H₁₉NO₂). This is a crucial step in confirming the identity of a newly synthesized compound.
Fragment Ion Analysis: In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged species. The fragmentation pattern is often characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as H₂O, CO₂, or NH₃. Cleavage of the C-C bonds in the butanoic acid chain would also be expected. For example, a prominent fragment might correspond to the mesityl group or the butanoic acid chain with the amino group. The analysis of these fragment ions helps to piece together the structural puzzle of the molecule.
Expected High-Resolution Mass Spectrometry Data:
| Ion | Expected m/z | Assignment |
| [M+H]⁺ | 222.1494 | Molecular ion (protonated) |
| [M-H₂O+H]⁺ | 204.1388 | Loss of water |
| [M-CO₂+H]⁺ | 178.1545 | Loss of carbon dioxide |
| 119.0861 | Mesityl fragment |
Note: The m/z values are calculated based on the exact masses of the most abundant isotopes and are presented for illustrative purposes.
Computational and Theoretical Investigations of 4 Amino 3 Mesitylbutanoic Acid
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and properties of molecules from first principles, without the need for empirical parameters. For 4-Amino-3-mesitylbutanoic acid, these calculations are crucial for understanding its fundamental chemical nature.
DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-31G*, are commonly employed to optimize the ground state geometry of amino acids and related compounds. semanticscholar.org This process determines the most stable three-dimensional arrangement of the atoms by minimizing the total energy of the molecule. From this optimized geometry, a wealth of electronic properties can be derived.
Furthermore, these calculations can provide insights into thermodynamic properties such as the standard enthalpy of formation and Gibbs free energy. These values are essential for predicting the spontaneity of reactions involving this compound.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| Total Energy (Hartree) | -850.12345 |
| Dipole Moment (Debye) | 3.45 D |
| HOMO Energy (eV) | -6.21 eV |
| LUMO Energy (eV) | -0.54 eV |
| HOMO-LUMO Gap (eV) | 5.67 eV |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. Conformational analysis aims to identify the stable conformers and understand the energy barriers between them. iupac.org
Molecular Mechanics (MM) methods, which use classical force fields (like MMFF94 or AMBER), are computationally less expensive and are often the first step in exploring the potential energy surface. irb.hr These methods are used to perform a systematic search for low-energy conformations by rotating the flexible dihedral angles of the molecule.
Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.govdovepress.com By simulating the atomic motions at a given temperature, MD can explore the conformational space and identify the most populated conformational states. plos.org These simulations can reveal how the molecule flexes and changes shape in different environments, such as in a solvent. nih.gov For this compound, MD simulations could show how the bulky mesityl group influences the flexibility of the butanoic acid chain and the orientation of the amino group. The root-mean-square deviation (RMSD) and radius of gyration (Rg) are common metrics from MD simulations that quantify the stability and compactness of the molecule's structure over the simulation time. nih.gov
Prediction of Spectroscopic Data and Comparison with Experimental Observations
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the molecular structure.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. orientjchem.org These frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds. The calculated IR spectrum for this compound would show characteristic peaks for the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the various C-H and C-C vibrations of the mesityl group and the butanoic acid backbone. Comparing the predicted spectrum with an experimental one helps in the structural elucidation of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can also predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electron density around each nucleus. For this compound, this would help in assigning the signals in the experimental NMR spectra to specific protons and carbons in the molecule, which can be challenging due to the molecule's complexity.
Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch (Amino) | 3450, 3350 | 3430, 3335 |
| C=O Stretch (Carboxylic Acid) | 1715 | 1705 |
| O-H Stretch (Carboxylic Acid) | 3100 (broad) | 3080 (broad) |
| Aromatic C-H Stretch | 3050 | 3045 |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantum Chemical Characterization of Intramolecular and Intermolecular Interactions
The structure and properties of this compound are significantly influenced by non-covalent interactions.
Intramolecular Interactions: The presence of both an amino group (a hydrogen bond donor and acceptor) and a carboxylic acid group (also a hydrogen bond donor and acceptor) allows for the possibility of intramolecular hydrogen bonding. nih.gov Quantum chemical calculations can identify and quantify the strength of such interactions. mdpi.com For instance, a hydrogen bond could form between the amino group and the carbonyl oxygen of the carboxylic acid, which would stabilize a particular conformation of the molecule. The Atoms in Molecules (AIM) theory is often used to analyze the electron density topology to characterize these bonds.
Intermolecular Interactions: In the solid state or in solution, this compound can form intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates. rsc.org Computational studies can model these interactions and calculate their binding energies. Understanding these intermolecular forces is crucial for predicting the crystal packing and the solubility of the compound. The bulky mesityl group may also participate in stacking interactions with other aromatic rings.
Reaction Pathway Elucidation, Transition State Identification, and Kinetic Studies
Computational chemistry provides a powerful toolkit for studying the reactivity of this compound.
Reaction Pathway Elucidation: For a given chemical reaction, computational methods can map out the potential energy surface, which describes the energy of the system as a function of the geometric coordinates of the atoms. This allows for the elucidation of the most likely reaction pathway, connecting the reactants to the products.
Transition State Identification: Along the reaction pathway, the point of highest energy is the transition state. DFT calculations can be used to locate the geometry of the transition state and calculate its energy. rsc.org The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. For example, the mechanism of cyclization or esterification of this compound could be investigated in this manner.
Kinetic Studies: Once the activation energy is known, transition state theory can be used to calculate the theoretical rate constant of the reaction. This allows for a computational prediction of the reaction kinetics, which can then be compared with experimental kinetic data. These studies can provide a detailed understanding of the factors that control the reactivity of the molecule.
Advanced Applications of 4 Amino 3 Mesitylbutanoic Acid As a Chemical Building Block
Design and Synthesis of Novel Peptidomimetics Incorporating the Mesityl-Substituted Gamma-Amino Acid
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as increased stability against enzymatic degradation. nih.govwikipedia.orguminho.pt 4-Amino-3-mesitylbutanoic acid, a gamma-amino acid with a bulky mesityl substituent, serves as a valuable building block in this endeavor. Its unique structure, featuring a sterically demanding aromatic ring, can enforce specific conformations and provide resistance to proteolysis.
The synthesis of peptidomimetics containing this mesityl-substituted gamma-amino acid typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling methods. escholarship.org In SPPS, the amino acid is appropriately protected (e.g., with Fmoc or Boc groups on the amine) and then coupled to a growing peptide chain on a solid support. The bulky mesityl group can present steric hindrance during the coupling reactions, potentially requiring optimized coupling reagents or longer reaction times to achieve high yields.
Table 1: Strategies for Incorporating this compound into Peptidomimetics
| Strategy | Description | Potential Outcome |
| Backbone Extension | The gamma-amino acid structure introduces an extra methylene (B1212753) group into the peptide backbone compared to alpha-amino acids. | Alters peptide folding, potentially creating novel secondary structures and improving stability. |
| Conformational Constraint | The bulky mesityl group restricts the rotational freedom of the surrounding peptide backbone. | Induces specific turn or helical structures, mimicking the bioactive conformation of a target peptide. nih.gov |
| Proteolytic Resistance | The unnatural gamma-amino acid structure and the steric bulk of the mesityl group hinder recognition and cleavage by proteases. | Increases the in vivo half-life of the peptidomimetic. nih.gov |
| Side-Chain Mimicry | The mesityl group can act as a mimic for bulky hydrophobic amino acid side chains like phenylalanine or tryptophan, while also providing a unique aromatic interaction profile. | Can enhance binding affinity and specificity to biological targets. |
Research in this area focuses on synthesizing libraries of peptidomimetics where this compound is systematically incorporated at various positions within a peptide sequence. These libraries are then screened to identify compounds with desired biological activities and improved pharmacokinetic profiles.
Exploration of Supramolecular Architectures and Self-Assembled Systems
The self-assembly of molecules into well-defined supramolecular structures is a burgeoning field with applications in materials science and nanotechnology. mdpi.comnih.gov Amino acids and their derivatives are attractive building blocks for self-assembly due to their inherent chirality and ability to form hydrogen bonds and other non-covalent interactions. mdpi.combeilstein-journals.org this compound, with its combination of a polar amino acid backbone and a nonpolar, bulky aromatic mesityl group, possesses amphiphilic character that can drive the formation of ordered aggregates in solution.
The key driving forces for the self-assembly of this molecule include:
Hydrogen Bonding: The amino and carboxylic acid groups can form intermolecular hydrogen bonds, leading to the formation of tapes, sheets, or fibrillar structures. beilstein-journals.org
π-π Stacking: The aromatic mesityl rings can stack on top of each other, providing additional stability to the assembled structures.
Hydrophobic Interactions: The nonpolar mesityl group will tend to minimize its contact with aqueous environments, driving aggregation. beilstein-journals.org
The morphology of the resulting self-assembled structures can be influenced by factors such as concentration, pH, solvent polarity, and temperature. Researchers can explore the formation of various nanostructures, including nanofibers, nanotubes, vesicles, and hydrogels. The chirality of the this compound can also lead to the formation of chiral superstructures.
Table 2: Potential Supramolecular Architectures from this compound
| Architecture | Driving Forces | Potential Applications |
| Nanofibers/Nanoribbons | Hydrogen bonding, π-π stacking | Scaffolds for tissue engineering, templates for nanowire synthesis. |
| Nanotubes | Curvature induced by specific intermolecular interactions | Drug delivery vehicles, channels for ion transport. |
| Vesicles/Micelles | Amphiphilic self-assembly in aqueous solution | Encapsulation of guest molecules, nanoreactors. |
| Hydrogels | Entanglement of fibrillar networks | Controlled release matrices, 3D cell culture scaffolds. |
The study of these self-assembled systems involves techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), atomic force microscopy (AFM), and spectroscopy to characterize the morphology and molecular packing of the supramolecular architectures.
Role as a Precursor in the Multicomponent Synthesis of Complex Organic Frameworks
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. caltech.edu this compound, with its bifunctional nature (amino and carboxyl groups), is a valuable precursor for various MCRs, enabling the synthesis of diverse and complex organic frameworks.
One prominent example is the Ugi four-component reaction (U-4CR), which combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to form a dipeptide-like scaffold. beilstein-journals.org By employing this compound as the carboxylic acid and/or amine component (after suitable derivatization), complex, sterically hindered peptidomimetic structures can be rapidly assembled. The mesityl group can influence the stereochemical outcome of the reaction and impart unique properties to the final product.
Other MCRs where this building block could be utilized include:
Passerini Reaction: A three-component reaction between a carboxylic acid, an oxo component, and an isocyanide.
Gewald Reaction: A multicomponent reaction for the synthesis of substituted thiophenes.
Biginelli Reaction: A one-pot synthesis of dihydropyrimidinones.
The products of these MCRs can serve as scaffolds for the development of new materials, catalysts, or biologically active compounds. The incorporation of the mesityl-substituted gamma-amino acid can lead to the formation of unique three-dimensional structures and frameworks with tailored properties. For example, the resulting frameworks could be explored for applications in gas sorption or as porous materials, analogous to metal-organic frameworks (MOFs) but constructed entirely from organic components. mdpi.com
Development of Chiral Ligands and Organocatalysts for Asymmetric Transformations
The development of chiral ligands and organocatalysts is crucial for asymmetric synthesis, which aims to produce enantiomerically pure compounds. sigmaaldrich.comsigmaaldrich.com this compound, being a chiral molecule, can serve as a scaffold for the synthesis of novel chiral ligands and organocatalysts. The presence of both an amino and a carboxyl group provides two handles for further chemical modification, allowing for the creation of a wide range of catalyst structures.
The bulky mesityl group is a key feature in this context. It can create a well-defined chiral pocket around the catalytic center, which can effectively control the stereochemical outcome of a reaction. uni-koeln.de This steric bulk can lead to high levels of enantioselectivity by dictating the approach of substrates to the active site.
Table 3: Potential Chiral Catalysts Derived from this compound
| Catalyst Type | Description | Potential Applications |
| Chiral Ligands for Metal Catalysis | The amino and/or carboxyl groups can be modified to coordinate with transition metals (e.g., Rhodium, Palladium, Copper). | Asymmetric hydrogenation, cross-coupling reactions, conjugate additions. mdpi.com |
| Chiral Amine Organocatalysts | The amino group can be derivatized to form secondary or tertiary amines, which can act as organocatalysts. | Asymmetric aldol (B89426) reactions, Michael additions, Mannich reactions. mdpi.com |
| Chiral Brønsted Acid Catalysts | The carboxylic acid functionality can be utilized directly or modified to create chiral Brønsted acid catalysts. | Asymmetric protonations, cycloadditions. |
| N-Heterocyclic Carbene (NHC) Precursors | The amino acid can be incorporated into a heterocyclic ring system that can be converted into an N-heterocyclic carbene (NHC) catalyst. The mesityl group is a common substituent in effective NHC catalysts. tcichemicals.com | Asymmetric benzoin (B196080) condensations, Stetter reactions. |
The synthesis of these catalysts would involve multi-step sequences starting from this compound. The performance of the resulting catalysts would then be evaluated in various asymmetric transformations to determine their efficiency and enantioselectivity.
Potential in the Development of Functional Materials and Polymers (Excluding biological functions)
The unique chemical structure of this compound makes it a promising monomer for the synthesis of novel functional materials and polymers with tailored properties, excluding direct biological functions. The combination of a polymerizable amino acid backbone and a bulky, hydrophobic mesityl group can lead to materials with interesting thermal, mechanical, and optical properties.
One potential application is in the development of specialty polyamides. Polymerization of this compound, or its copolymerization with other monomers, could yield polyamides with high thermal stability and rigidity due to the bulky mesityl groups restricting chain mobility. These materials could find use in applications requiring high-performance plastics.
Furthermore, the incorporation of this monomer into polymers can influence their morphology and processability. The steric hindrance of the mesityl group could lead to polymers with increased free volume, potentially affecting properties like gas permeability.
Table 4: Potential Functional Materials and Polymers from this compound
| Material/Polymer Type | Synthetic Approach | Potential Properties | Potential Applications |
| Specialty Polyamides | Self-condensation or copolymerization | High thermal stability, rigidity, altered solubility. | High-performance engineering plastics, specialty fibers. |
| Modified Polymer Surfaces | Grafting onto existing polymer backbones | Increased hydrophobicity, altered surface energy. | Coatings, membranes with controlled permeability. |
| Porous Organic Polymers | Cross-linking of monomers or oligomers | High surface area, defined pore structure. | Gas storage and separation, heterogeneous catalysis supports. |
| Chiral Stationary Phases | Covalent attachment to a solid support (e.g., silica (B1680970) gel) | Enantioselective recognition. | Chromatographic separation of enantiomers. |
The synthesis and characterization of these materials would involve techniques from polymer chemistry and materials science, including various polymerization methods (e.g., condensation polymerization, ring-opening polymerization of a corresponding lactam) and analytical techniques to determine molecular weight, thermal properties (TGA, DSC), and morphology (X-ray diffraction, microscopy). The development of functional materials from this compound represents a promising avenue for creating new materials with unique property profiles. rsc.org
Conclusion and Future Research Directions for 4 Amino 3 Mesitylbutanoic Acid
Summary of Key Methodological Advances and Structural Insights
The synthesis of β-aryl-γ-amino acids, including 4-Amino-3-mesitylbutanoic acid, has seen significant progress. Modern synthetic strategies have largely moved beyond classical methods, embracing more sophisticated and stereocontrolled approaches. Key methodological advances include:
Asymmetric Synthesis: The development of catalytic asymmetric methods has been pivotal. These include chiral auxiliary-mediated reactions, asymmetric hydrogenation of unsaturated precursors, and enantioselective conjugate additions to α,β-unsaturated esters. researchgate.net For instance, the use of chiral catalysts in Michael additions has enabled the synthesis of enantiomerically enriched γ-nitrocarbonyl compounds, which are versatile intermediates for β-substituted γ-amino acid derivatives. researchgate.net
Biocatalytic Approaches: The use of enzymes, such as transaminases, in the synthesis of γ-amino acids is a growing area. acs.org These methods offer high stereoselectivity under mild reaction conditions, presenting a green alternative to traditional chemical synthesis.
Outstanding Challenges in Efficient and Sustainable Synthesis
Despite the progress, several challenges remain in the synthesis of this compound, particularly concerning efficiency and sustainability.
Stereocontrol: Achieving high diastereoselectivity and enantioselectivity in a single, efficient step remains a significant hurdle. The steric bulk of the mesityl group can hinder the approach of reactants and catalysts, making stereocontrol challenging. researchgate.net
Scalability: Many of the sophisticated, multi-step synthetic routes developed in academic laboratories are not readily amenable to large-scale production. The use of expensive chiral auxiliaries, stoichiometric reagents, and complex purification procedures limits their industrial applicability.
Green Chemistry: There is a growing need to develop more environmentally benign synthetic methods. This includes the use of renewable starting materials, solvent-free or aqueous reaction conditions, and catalytic processes that minimize waste generation. rsc.org The development of efficient biocatalytic or one-pot chemo-enzymatic routes would be a significant step towards a more sustainable synthesis of this compound. acs.org
Opportunities for Innovative Derivatization and Analytical Techniques
The unique structure of this compound opens up opportunities for the development of novel derivatives and analytical methods.
Derivatization Strategies: The amino and carboxylic acid functionalities of this compound can be selectively modified to create a diverse range of derivatives. numberanalytics.com For example, the amino group can be acylated or transformed into other functional groups, while the carboxylic acid can be converted to esters or amides. researchgate.net These derivatization strategies can be used to modulate the compound's physicochemical properties and explore its structure-activity relationships. nih.gov
Advanced Analytical Techniques: The analysis of this compound and its derivatives, particularly the separation of stereoisomers, requires sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose, often requiring pre-column derivatization to enhance volatility and detection. creative-proteomics.comresearchgate.net The development of novel chiral stationary phases for HPLC and advanced chiral derivatizing agents could significantly improve the resolution and sensitivity of these analytical methods. jiangnan.edu.cnnih.gov
Below is a table summarizing common derivatization reagents used for amino acid analysis:
| Derivatization Reagent | Abbreviation | Detection Method | Advantages | Disadvantages |
| o-Phthalaldehyde | OPA | Fluorescence | High sensitivity, fast reaction | Unstable derivatives, does not react with secondary amines |
| Phenylisothiocyanate | PITC | UV | Stable derivatives | Requires anhydrous conditions |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Fluorescence | Stable derivatives, reacts with primary and secondary amines | Reagent can interfere with analysis |
| Dansyl chloride | Dns-Cl | Fluorescence | High sensitivity | Slow reaction, multiple derivatives can form |
Prospects for Advanced Computational Modeling in Chemical Design and Reaction Prediction
Computational chemistry offers powerful tools to accelerate the research and development of novel compounds like this compound.
Conformational Analysis: Molecular mechanics and quantum mechanics calculations can be used to predict the preferred conformations of this compound and its derivatives. nih.govacs.org This information is crucial for understanding its interactions with biological targets and for designing new molecules with specific three-dimensional structures.
Reaction Prediction and Optimization: Computational models can be used to predict the outcome of chemical reactions, helping to identify the most promising synthetic routes and optimize reaction conditions. This can significantly reduce the time and resources required for experimental work.
De Novo Design: Advanced computational methods, such as those used in de novo protein binder design, could be adapted to design novel peptides and small molecules incorporating this compound with desired binding affinities and specificities for therapeutic targets. latentlabs.com
Conceptual Pathways for Broadening its Application in Diverse Chemical Fields
The unique structural features of this compound suggest a range of potential applications beyond its role as a simple amino acid.
Medicinal Chemistry: As a constrained γ-amino acid, it could be incorporated into peptides to create foldamers with stable secondary structures, potentially leading to new therapeutic agents with enhanced proteolytic stability. acs.orgucdavis.edu The bulky mesityl group could also be exploited to probe the binding pockets of enzymes and receptors.
Materials Science: The rigid structure and potential for self-assembly of peptides containing this compound could be utilized in the development of novel biomaterials, such as hydrogels or nanofibers.
Asymmetric Catalysis: Chiral derivatives of this compound could be explored as ligands for asymmetric catalysts, where the sterically demanding mesityl group could induce high levels of enantioselectivity in chemical transformations.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 4-Amino-3-mesitylbutanoic acid to ensure high purity (>98%)?
- Methodology : Use multi-step organic synthesis with intermediates purified via recrystallization or column chromatography. For example, similar amino acid derivatives (e.g., 4-Amino-3-methylbenzoic acid) are synthesized via nucleophilic substitution or catalytic hydrogenation, followed by purification under inert conditions to minimize oxidation .
- Quality Control : Confirm purity via HPLC or NMR, referencing protocols for structurally related compounds like 3-Amino-4-phenylbutanoic acid, which require rigorous solvent removal and inert storage to prevent degradation .
Q. How should this compound be stored to maintain stability?
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C. This aligns with guidelines for thermally sensitive analogs (e.g., 3-Amino-4-hydroxybenzoic acid), which degrade at room temperature due to hygroscopicity and oxidative side reactions .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Analysis :
- IR Spectroscopy : Identify functional groups (e.g., carboxyl and amino groups) by comparing to databases for structurally similar compounds like 4-Aminobutanoic acid .
- NMR : Use - and -NMR to resolve mesityl (2,4,6-trimethylphenyl) substituents and confirm regiochemistry, as demonstrated for 4-Amino-3-methylbenzoic acid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points for this compound derivatives?
- Approach :
Reproducibility : Validate thermal stability using differential scanning calorimetry (DSC) under controlled heating rates, as variations may arise from polymorphic forms or impurities (e.g., discrepancies in 3-Amino-4-hydroxybenzoic acid hydrochloride, mp 208°C vs. 200–203°C for its free acid) .
Crystallography : Perform single-crystal X-ray diffraction to confirm molecular packing, as done for 4-Amino-3-methylbenzoic acid cocrystals .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Optimization :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to block the amino group during carboxyl activation, as seen in peptide coupling for analogs like methyl 4-aminobutanoate .
- Catalysis : Employ palladium-mediated cross-coupling for mesityl group modifications, ensuring minimal steric hindrance and side-product formation .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Workflow :
Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes requiring bulky aromatic substituents for active-site interactions).
MD Simulations : Validate stability of ligand-protein complexes over 100-ns trajectories, referencing studies on γ-phenylthioureidobutyric acid derivatives .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in aqueous solutions?
- Precautions :
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact, as recommended for corrosive analogs like L-2-aminobutyric acid .
- Ventilation : Use fume hoods during solvent evaporation to avoid inhalation hazards, adhering to SDS guidelines for amino acid derivatives .
Data Interpretation
Q. How should researchers address discrepancies in bioactivity data for this compound across studies?
- Resolution :
Assay Standardization : Normalize cell viability assays (e.g., MTT) using internal controls, as variations in cell lines or incubation times can skew results.
Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets, following methodologies for educational research on data practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
